4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(m-tolyl)-, hydrochloride
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Overview
Description
4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(m-tolyl)-, hydrochloride is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.7671 . This compound is known for its unique structural configuration, which includes a piperidone ring substituted with hydroxy, dimethyl, and m-tolyl groups. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(m-tolyl)-, hydrochloride involves several stepsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(m-tolyl)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, it may be investigated for its pharmacological properties and potential therapeutic uses. In industry, it can be used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(m-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy and dimethyl groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
When compared to similar compounds, 4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(m-tolyl)-, hydrochloride stands out due to its unique structural configuration and chemical properties. Similar compounds include other piperidone derivatives with different substituents.
Properties
CAS No. |
66439-88-1 |
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Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
(2S,5R)-5-hydroxy-1,5-dimethyl-2-(3-methylphenyl)piperidin-4-one;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-10-5-4-6-11(7-10)12-8-13(16)14(2,17)9-15(12)3;/h4-7,12,17H,8-9H2,1-3H3;1H/t12-,14+;/m0./s1 |
InChI Key |
XTAYJVNFOFLBSQ-DSHXVJGRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H]2CC(=O)[C@](CN2C)(C)O.Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)C(CN2C)(C)O.Cl |
Origin of Product |
United States |
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